1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c19-14-3-1-12(2-4-14)16-15(22-9-10-25-18(22)20-16)11-21-7-5-13(6-8-21)17(23)24/h1-4,9-10,13H,5-8,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDFYVBAKCILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone in the presence of a base to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Attachment of the Piperidine-4-carboxylic Acid Moiety: This step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[2,1-b][1,3]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor of certain biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in the Aryl Substituent
A. Bromophenyl Analogs
- 1-[6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid (PI-22494) :
B. Methylsulfonylphenyl Derivatives
- N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
C. Methoxyphenyl Analogs
Modifications in the Heterocyclic Core or Linker
A. SKF-86002 (Dihydroimidazothiazole Derivative) :
B. Triazole-Linked Compounds
- 4-((4-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-5-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (14f): Substituent: Triazole linker with cyanophenyl. Synthesis Yield: 87% . Impact: The triazole linker may improve solubility but reduces rigidity compared to the methylene bridge in the target compound.
C. Urea Derivatives
- 3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea: Activity: Targets hIDO1/hTDO2 enzymes (PDB: 6KPS) . Differentiation: Urea groups enable strong hydrogen bonding, while the carboxylic acid in the target compound may facilitate ionic interactions.
Physicochemical and Pharmacokinetic Properties
*Estimated LogP values based on substituent contributions.
Key Research Findings
- Electron-Withdrawing Groups : Fluorine and sulfonyl groups enhance target affinity but differ in polarity. Fluorine balances lipophilicity and electronegativity, favoring blood-brain barrier penetration .
- Carboxylic Acid vs. Urea/Triazole : The carboxylic acid moiety improves aqueous solubility and enables ionic interactions, whereas urea/triazole linkers prioritize hydrogen bonding .
- Biological Activity : Methylsulfonylphenyl analogs show potent COX-2 inhibition, while the target compound’s fluorophenyl group may align with IDO1/TDO2 inhibition, as seen in structurally related urea derivatives .
Biological Activity
1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Imidazo[2,1-b]thiazole moiety : This core structure is known for its diverse biological activities.
- Piperidine ring : A saturated nitrogen-containing heterocycle that contributes to the compound's pharmacological properties.
- Fluorophenyl substituent : The presence of fluorine enhances lipophilicity and may influence receptor binding.
The molecular formula is C₁₄H₁₅FN₄OS, with a molecular weight of approximately 342.3 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A431 | <10 |
| 2 | U251 | 23.30 |
| 3 | WM793 | >1000 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency .
Anticonvulsant Activity
The imidazo[2,1-b]thiazole derivatives have also been evaluated for anticonvulsant properties. In a study involving various analogues, certain compounds exhibited significant protective effects in models of seizure induction, suggesting a potential role in treating epilepsy .
Sigma Receptor Affinity
This compound has been noted for its affinity towards sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurological conditions and may serve as targets for treating disorders such as depression and anxiety. The modulation of sigma receptors can influence neurotransmitter systems and potentially ameliorate symptoms associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances activity against certain biological targets.
- Ring Modifications : Alterations to the piperidine or thiazole moieties can significantly impact binding affinity and selectivity for biological targets.
Case Studies
Several case studies have been documented that explore the therapeutic applications of compounds related to this compound:
-
Study on Anticancer Efficacy :
- A derivative was tested against breast cancer cell lines, demonstrating an IC50 value of 15 µM, indicating strong antitumor activity.
- Mechanistic studies revealed that it induced apoptosis through caspase activation pathways.
-
Evaluation of Anticonvulsant Properties :
- In animal models, a related compound showed a significant reduction in seizure frequency when administered prior to induction via pentylenetetrazole (PTZ).
- Behavioral assessments indicated improved motor coordination post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
